molecular formula C16H20N4O2S2 B2494911 N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392294-83-6

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2494911
CAS No.: 392294-83-6
M. Wt: 364.48
InChI Key: GUBJKAPJPCNTJQ-UHFFFAOYSA-N
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Description

N-[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a butanamide chain and a carbamoylmethylsulfanyl group linked to a 2,5-dimethylphenyl moiety. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-4-5-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-8-10(2)6-7-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBJKAPJPCNTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes nucleophilic substitution under basic conditions, enabling derivatization of the thiadiazole ring.

Reaction Type Conditions Products Yield
AlkylationK₂CO₃, DMF, alkyl halide (R-X), 60°CR-S-1,3,4-thiadiazole derivatives65–78%
Arylthioether formationCuI, L-proline, aryl boronic acidAryl-S-1,3,4-thiadiazole analogs52–68%

This reactivity is critical for modifying the compound’s electronic properties or introducing targeting groups for biological applications.

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)CH₃COOH, 25°C, 6 hrSulfoxide derivative (R-S(=O)-)Enhanced solubility
mCPBADCM, 0°C → RT, 12 hrSulfone derivative (R-SO₂-)Improved metabolic stability

Oxidation products show altered pharmacological profiles, including increased polarity and binding affinity.

Hydrolysis of Amide Bonds

The butanamide side chain undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Rate
Acidic hydrolysis6M HCl, reflux, 8 hrButanoic acid + 5-aminothiadiazole derivativeQuantitative
Basic hydrolysisNaOH (2M), EtOH/H₂O, 70°C, 5 hrButanoate salt + free amine~90%

This reaction is utilized to regenerate reactive amine intermediates for further functionalization.

Cyclocondensation Reactions

The thiadiazole ring participates in cyclocondensation with carbonyl compounds to form fused heterocycles:

Reagent Catalyst Product Yield
Phthalic anhydridePPA, 120°C, 4 hrThiadiazolo[3,2-b]phthalazine derivatives60%
ThioureaHCl, EtOH, refluxThiadiazolo-triazole hybrids55%

These derivatives are explored for enhanced antimicrobial and anticancer activities.

Coupling Reactions for Structural Elaboration

Amide bond formation and cross-coupling reactions are employed to modify the carbamoyl or aryl groups:

Table 1: Coupling Reagents and Outcomes

Coupling Reagent Base Solvent Target Group Efficiency
HATUDIPEADMFCarbamoyl methylation85%
EDCl/HOBtTEACH₂Cl₂Aryl amidation78%
Py-BrOPiPr₂NEtTHFThiadiazole functionalization82%

These methods enable precise structural modifications for structure-activity relationship (SAR) studies .

Reductive Transformations

Selective reduction of the carbamoyl group has been achieved under controlled conditions:

Reducing Agent Conditions Product Selectivity
LiAlH₄THF, 0°C → RT, 2 hrSecondary amine analog>95%
BH₃·THFTHF, reflux, 6 hrAlcohol derivative70%

Reduction products are intermediates for synthesizing secondary pharmacophores.

Photochemical Reactivity

UV irradiation induces C-S bond cleavage in the thiadiazole ring:

Wavelength Solvent Product Application
254 nmMeCNOpen-chain disulfide compoundsProdrug activation strategies

This property is leveraged in photodynamic therapy research.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₃N₃O₂S₂
  • IUPAC Name : N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
  • SMILES Notation : Cc1cc(NC(CSc2cn(CCNC(c3cccs3)=O)c3c2cccc3)=O)c(C)cc1

This compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the sulfanyl and carbamoyl functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The structural modifications in thiadiazole derivatives can significantly influence their effectiveness as antimicrobial agents .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of specific substituents can enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole-based compounds are also notable. Research indicates that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

Case Studies and Research Findings

Several studies have highlighted the applications of thiadiazole derivatives:

  • A study focused on synthesizing a series of thiadiazole-based compounds evaluated their antibacterial activity against Mycobacterium tuberculosis. Some derivatives showed potent activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
  • Another investigation into similar compounds reported significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells. This suggests a favorable therapeutic index for these compounds .

Summary Table of Applications

ApplicationDescriptionReferences
Antimicrobial ActivityEffective against bacterial strains including Mycobacterium tuberculosis
Anticancer PropertiesInduces apoptosis in cancer cells; selective toxicity
Anti-inflammatory EffectsModulates inflammatory pathways; reduces cytokine production

Mechanism of Action

The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the dimethylphenyl group can participate in binding interactions, while the butanamide moiety may influence the compound’s solubility and bioavailability. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide with structurally analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Rotatable Bonds (Estimated) Polar Surface Area (Ų, Estimated)
Target Compound C₂₀H₂₃N₅O₂S₂ ~445 150–170* Thiadiazole, butanamide, carbamoylmethylsulfanyl, 2,5-dimethylphenyl 8–10 ~110
7c () C₁₆H₁₇N₅O₂S₂ 375 134–178 Oxadiazole, propanamide, thiazole, 3-methylphenyl 6–8 ~120
N-(2,6-dimethylphenyl)-5-p-tolyl-1,3,4-thiadiazol-2-amine (D, ) C₁₇H₁₈N₄S 326 N/A Thiadiazole, amine, 2,6-dimethylphenyl 3–4 ~60
BA94192 () C₂₆H₂₂N₄O₃S₂ 502.6 N/A Thiadiazole, benzamide, carbamoylmethylsulfanyl, 2,5-dimethylphenyl 9–11 ~130
Compound 14 () C₁₅H₁₂ClN₅O₃S₃ 442.9 167–171 Thiadiazole, sulfonamide, pyridine, 4-chlorophenyl 5–7 ~150

*Estimated based on analogs in and .

Key Observations:

Core Heterocycle: Unlike oxadiazole-based analogs (e.g., 7c in ), the target compound features a 1,3,4-thiadiazole ring, which may enhance metabolic stability and π-π stacking interactions due to sulfur’s electronegativity .

Functional Groups: The carbamoylmethylsulfanyl and butanamide moieties introduce hydrogen-bond donors/acceptors, which may enhance binding affinity in biological targets compared to amine-substituted analogs (e.g., compound D in ) .

Pharmacokinetic and Bioactivity Considerations

  • Oral Bioavailability: The target compound’s estimated polar surface area (~110 Ų) and rotatable bond count (~8–10) suggest moderate oral bioavailability, aligning with the criteria proposed by Veber et al. (polar surface area ≤140 Ų; ≤10 rotatable bonds) . In contrast, compound 14 () has a higher polar surface area (~150 Ų), likely reducing permeability.
  • Binding Interactions: The carbamoyl and amide groups in the target compound may facilitate hydrogen bonding and hydrophobic enclosure in protein-ligand interactions, as modeled in Glide XP docking studies . This contrasts with sulfonamide-based analogs (e.g., compound 14), where electronic effects from the sulfonamide group may alter binding specificity.
  • Biological Activity: Thiadiazole derivatives in exhibit antimitotic and antioxidant activities. The target compound’s substituted phenyl and carbamoyl groups may optimize these effects compared to simpler analogs like compound D .

Biological Activity

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The unique structural features of thiadiazole derivatives contribute to their interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O2S2. The compound contains a thiadiazole ring which is known for its biological activity due to the presence of sulfur and nitrogen atoms that can participate in hydrogen bonding and electron donation.

Antimicrobial Activity

1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds containing the thiadiazole structure exhibit significant activity against various bacterial strains. For instance:

  • Staphylococcus epidermidis and Streptococcus haemolyticus : Certain thiadiazole derivatives demonstrated inhibitory effects on these Gram-positive bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant strains .
  • Antifungal Activity : Studies indicate that some derivatives also show antifungal activity against pathogens like Candida albicans, highlighting their potential in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. The mechanism involves inducing apoptosis in cancer cells via specific signaling pathways. For example:

  • Mechanism of Action : The compound may inhibit DNA replication in cancer cells and activate apoptotic pathways, leading to cell death .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. They may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives including this compound:

  • Antibacterial Screening : A study assessed the antibacterial activity of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics .
  • In Vitro Anticancer Studies : Research involving cell lines demonstrated that certain thiadiazole derivatives could significantly inhibit cell proliferation and induce apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity Type Effect Target Organisms/Cells Reference
AntimicrobialInhibition of growthStaphylococcus epidermidis, Candida albicans
AnticancerInduction of apoptosisVarious cancer cell lines
Anti-inflammatoryReduction of inflammatory markersIn vitro models
AntioxidantScavenging free radicalsCellular assays

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